molecular formula C17H19N3O2 B2880901 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one CAS No. 1172413-92-1

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

Cat. No. B2880901
CAS RN: 1172413-92-1
M. Wt: 297.358
InChI Key: NHMFUGBHPYKSAD-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPOP is a heterocyclic compound that contains a pyrrolidin-2-one ring and an oxadiazole ring. It has a molecular formula of C19H22N4O2 and a molecular weight of 334.41 g/mol.

Scientific Research Applications

Synthesis and Biological Activity Prediction

Research has led to the synthesis of novel bicyclic systems containing the 1,2,4-oxadiazole ring, such as "4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones". These compounds were synthesized through a one-pot condensation process. The biological activity of these synthesized compounds was predicted using PASS (Prediction of Activity Spectra for Substances), indicating potential biological relevance (Kharchenko, Detistov, & Orlov, 2008).

Antimicrobial and Antimycobacterial Activity

Several studies have synthesized novel compounds with variations of the 1,2,4-oxadiazole and pyrrolidin-2-one structures, demonstrating antimicrobial and antimycobacterial activities. For instance, pyrrole analogs have shown promising anti-tubercular activity against Mycobacterium tuberculosis, along with assessments of their cytotoxic activity against mammalian cell lines, highlighting their potential as antimycobacterial agents without cytotoxic concerns (Joshi et al., 2017).

Anticancer Potential

Compounds incorporating the 1,2,4-oxadiazole moiety have been identified as novel apoptosis inducers, offering a promising avenue for anticancer agent development. Specific derivatives have shown activity against breast and colorectal cancer cell lines, with further SAR studies suggesting modifications to enhance activity. The mechanism of action was linked to cell cycle arrest and apoptosis induction, with potential in vivo activity in tumor models, presenting a significant step towards novel anticancer therapies (Zhang et al., 2005).

Material Science Applications

Beyond biomedical applications, compounds with the 1,2,4-oxadiazole ring have been explored in material science, such as in the development of blue light-emitting polyamides and poly(amide-imide)s. These materials exhibit high thermal stability and unique optical properties, underscoring the versatility of 1,2,4-oxadiazole derivatives in creating advanced materials with potential electronic and optical applications (Hamciuc et al., 2015).

properties

IUPAC Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-10-3-6-14(7-11(10)2)20-9-13(8-15(20)21)17-18-16(19-22-17)12-4-5-12/h3,6-7,12-13H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMFUGBHPYKSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

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